ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
The compound with the identifier “ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its interactions and effects in different chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for “ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” are not explicitly documented. the use of cyclodextrins in industrial applications suggests that similar methodologies might be employed, focusing on optimizing the inclusion complex formation to enhance the compound’s properties for various applications .
Chemical Reactions Analysis
Types of Reactions
The compound “ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Combination: This reaction involves the combination of two or more substances to form a single new substance
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as oxygen or hydrogen peroxide.
Reducing agents: Such as hydrogen or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Combination conditions: Often involve heat or catalysts to facilitate the reaction
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation might produce oxides, while reduction could yield simpler molecules or elements .
Scientific Research Applications
The compound “ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” has various scientific research applications, including:
Mechanism of Action
The mechanism of action for “ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” involves its ability to form inclusion complexes with cyclodextrins. This interaction enhances the solubility, stability, and bioavailability of the compound, making it more effective in various applications. The molecular targets and pathways involved include the non-polar cavities of cyclodextrins, which encapsulate the compound and protect it from degradation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” include other cyclodextrin inclusion complexes and compounds that interact with cyclodextrins. These compounds share similar properties and applications, such as improving solubility and stability .
Uniqueness
The uniqueness of “this compound” lies in its specific interactions with cyclodextrins, which can enhance its properties more effectively than other similar compounds. This makes it particularly valuable in applications where improved solubility and stability are crucial .
Conclusion
The compound “this compound” is a versatile chemical entity with significant potential in various scientific fields. Its ability to form inclusion complexes with cyclodextrins enhances its properties, making it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further its applications and contribute to advancements in these fields.
Properties
IUPAC Name |
ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-4-17-11(16)7-5-8(15)12-10-9(7)6(2)14(3)13-10/h5H,4H2,1-3H3,(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBSZXJQVRZELP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N=C2C1=C(N(N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=O)N=C2C1=C(N(N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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